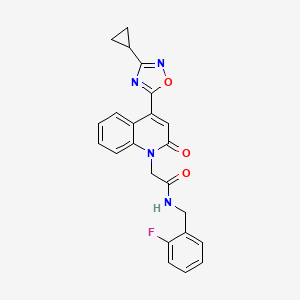
2-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(2-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(2-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C23H19FN4O3 and its molecular weight is 418.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)-N-(2-fluorobenzyl)acetamide is a novel derivative that combines the structural motifs of oxadiazole and quinoline, both recognized for their diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be broken down into several key components:
- Oxadiazole Ring : Known for its pharmacological properties, particularly in antimicrobial and anti-inflammatory activities.
- Quinoline Core : Associated with antimalarial and anticancer activities.
- Fluorobenzyl Group : Enhances lipophilicity and potentially modulates biological interactions.
Biological Activity Overview
The biological activity of the compound has been assessed through various in vitro and in vivo studies. Key areas of focus include:
Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, including resistant strains.
Anticancer Properties
Compounds with quinoline and oxadiazole structures have been evaluated for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.
Enzyme Inhibition
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been explored, indicating potential applications in treating neurodegenerative diseases. The oxadiazole derivatives are noted for their moderate to high inhibition rates compared to standard inhibitors.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related oxadiazole compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Anticancer Mechanism : In vitro assays on human lung carcinoma A549 cells revealed that the compound caused G2/M phase cell cycle arrest, leading to increased apoptosis rates. Flow cytometry analysis confirmed these findings with a notable increase in annexin V-positive cells.
- Enzyme Inhibition Assays : The compound was tested for its AChE inhibitory activity using a colorimetric method. The results indicated that it exhibited an IC50 value comparable to known AChE inhibitors, suggesting its potential use in Alzheimer's disease treatment.
Properties
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-[(2-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c24-18-7-3-1-5-15(18)12-25-20(29)13-28-19-8-4-2-6-16(19)17(11-21(28)30)23-26-22(27-31-23)14-9-10-14/h1-8,11,14H,9-10,12-13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJLIJQOGQLWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














